molecular formula C8H10N4O2S B3318709 6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1017486-08-6

6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B3318709
CAS No.: 1017486-08-6
M. Wt: 226.26 g/mol
InChI Key: BYASGLTVXRIVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a useful research compound. Its molecular formula is C8H10N4O2S and its molecular weight is 226.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to inhibit enzymes such asshikimate dehydrogenase and PARP-1 and EGFR . These enzymes play crucial roles in various biological processes, including the biosynthesis of aromatic amino acids and DNA repair pathways, respectively .

Mode of Action

Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to interact with their targets, leading to inhibition of the enzymes’ activities . This interaction can result in changes in the normal functioning of the enzymes, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to affect theshikimate pathway and DNA repair pathways . The shikimate pathway is involved in the biosynthesis of aromatic amino acids, while DNA repair pathways are crucial for maintaining genomic stability .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit various biological activities, includingantibacterial, anticancer, antiviral, antiproliferative, analgesic, anti-inflammatory, and antioxidant properties .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class .

Biochemical Analysis

Biochemical Properties

The 6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit inhibitory activities against urease enzyme . The compound’s ability to form specific interactions with different target receptors is attributed to its hydrogen bond accepting and donating characteristics .

Cellular Effects

The cellular effects of this compound are diverse. It has been shown to have significant antifungal activities . Moreover, it has been found to exhibit antiproliferative potential against various human cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been found to inhibit the urease enzyme through a competitive type of inhibition .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are yet to be fully elucidated. It has been reported that the compound exhibits potent urease inhibitory activities against C. neoformans and P. mirabilis .

Dosage Effects in Animal Models

It has been reported that the compound exhibits some degree of anticonvulsant activity .

Metabolic Pathways

It has been reported that the compound exhibits inhibitory activities against enzymes such as urease .

Properties

IUPAC Name

2-(3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-2-6-9-10-8-12(6)11-5(4-15-8)3-7(13)14/h2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYASGLTVXRIVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 3
6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 4
6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 5
6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 6
Reactant of Route 6
6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.